molecular formula C10H12ClN3O3 B12627570 6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 918537-49-2

6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B12627570
CAS No.: 918537-49-2
M. Wt: 257.67 g/mol
InChI Key: XSAGUKFAYSVSMS-UHFFFAOYSA-N
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Description

6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles such as sodium azide (NaN3) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Mechanism of Action

The mechanism of action of 6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

918537-49-2

Molecular Formula

C10H12ClN3O3

Molecular Weight

257.67 g/mol

IUPAC Name

6-(3-chloropropoxy)-5-methoxy-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C10H12ClN3O3/c1-16-9-7(17-4-2-3-11)5-14-8(9)10(15)12-6-13-14/h5-6H,2-4H2,1H3,(H,12,13,15)

InChI Key

XSAGUKFAYSVSMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=O)NC=NN2C=C1OCCCCl

Origin of Product

United States

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